REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[CH3:1][O:2][C:3](=[O:4])[C:5]1([C:10](=[O:11])[CH:12]2[CH2:13][CH2:14]2)[CH2:6][CH2:7][CH2:8][CH2:9]1.[Li+:16].[OH-:15].[OH2:17].[OH2:21]>>[O:2]=[C:3]([OH:4])[C:5]1([C:10](=[O:11])[CH:12]2[CH2:13][CH2:14]2)[CH2:6][CH2:7][CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1(C(=O)C2CC2)CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)C1(C(=O)C2CC2)CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |